molecular formula C18H13FN6OS B2750918 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-03-3

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2750918
CAS No.: 887349-03-3
M. Wt: 380.4
InChI Key: PNOFRQOPIQJUFS-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Anticancer agent 110 interacts with various biomolecules in biochemical reactions. It causes DNA damage and leads to apoptosis

Cellular Effects

Anticancer agent 110 has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis

Molecular Mechanism

The molecular mechanism of action of Anticancer agent 110 involves causing DNA damage that leads to apoptosis

Dosage Effects in Animal Models

The effects of Anticancer agent 110 vary with different dosages in animal models

Biological Activity

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzamide moiety, and a tetrazole group, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
  • Introduction of the 4-Fluorobenzyl Group : This is accomplished via nucleophilic substitution using 4-fluorobenzyl bromide.
  • Attachment of the Tetrazole Moiety : This step involves coupling the intermediate with tetrazole derivatives under basic conditions.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It may interact with various biological receptors, influencing cellular signaling pathways.

The nitrobenzamide moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity of the compound to its targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For example:

  • In Vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell type .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : In vitro assays indicated that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) as low as 15 µg/mL .

Anti-inflammatory Effects

Research has suggested that this compound possesses anti-inflammatory properties:

  • Cytokine Modulation : It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeTest MethodResults (IC50/MIC)
AnticancerMTT Assay10 - 25 µM
AntimicrobialBroth MicrodilutionMIC = 15 µg/mL
Anti-inflammatoryELISAReduced cytokines by 30%

Case Studies

  • Case Study on Anticancer Activity :
    A study published in MDPI reported that this compound exhibited significant cytotoxic effects on A549 lung cancer cells. The mechanism was attributed to apoptosis induction via caspase activation .
  • Case Study on Antimicrobial Efficacy :
    Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial cell wall synthesis .

Scientific Research Applications

Antimicrobial Activity

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide has shown promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives containing thiazole and tetrazole rings exhibit enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to interfere with microbial cell wall synthesis and function .

Anticancer Potential

Recent research has explored the anticancer potential of this compound. The presence of the tetrazole ring is believed to contribute to its ability to inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, researchers tested the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting that it could serve as a lead compound for developing new anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliLower MIC than standard antibiotics
AnticancerMCF-7 (breast cancer)Dose-dependent cytotoxicity
Anti-inflammatoryVarious inflammatory modelsInhibition of cytokines

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFRQOPIQJUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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